molecular formula C32H40N2O2 B11699021 N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)

N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)

Cat. No.: B11699021
M. Wt: 484.7 g/mol
InChI Key: XJHPIXOSCHOMQF-UHFFFAOYSA-N
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Description

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a 1,2-phenylene core with two 2-(4-isobutylphenyl)propanamide groups attached, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) typically involves the reaction of 1,2-phenylenediamine with 2-(4-isobutylphenyl)propanoic acid derivatives. One common method includes the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H40N2O2

Molecular Weight

484.7 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]phenyl]propanamide

InChI

InChI=1S/C32H40N2O2/c1-21(2)19-25-11-15-27(16-12-25)23(5)31(35)33-29-9-7-8-10-30(29)34-32(36)24(6)28-17-13-26(14-18-28)20-22(3)4/h7-18,21-24H,19-20H2,1-6H3,(H,33,35)(H,34,36)

InChI Key

XJHPIXOSCHOMQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2NC(=O)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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